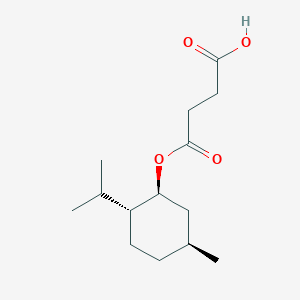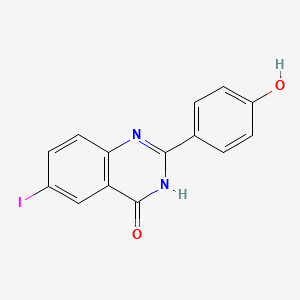
6-Iodo-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a hydroxyphenyl group at the 2-position and an iodine atom at the 6-position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyaniline and 6-iodoanthranilic acid.
Cyclization Reaction: The 4-hydroxyaniline is reacted with 6-iodoanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) to form the quinazolinone core.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding hydroquinone derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted quinazolinones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
相似化合物的比较
2-(4-Hydroxyphenyl)-4(3H)-quinazolinone: Lacks the iodine atom at the 6-position.
6-Iodoquinazolin-4(3H)-one: Lacks the hydroxyphenyl group at the 2-position.
4-Hydroxyquinazolin-2(1H)-one: Lacks both the iodine atom and the hydroxyphenyl group.
Uniqueness: 2-(4-Hydroxyphenyl)-6-iodoquinazolin-4(3H)-one is unique due to the presence of both the hydroxyphenyl group and the iodine atom, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
920275-63-4 |
|---|---|
分子式 |
C14H9IN2O2 |
分子量 |
364.14 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenyl)-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9IN2O2/c15-9-3-6-12-11(7-9)14(19)17-13(16-12)8-1-4-10(18)5-2-8/h1-7,18H,(H,16,17,19) |
InChI 键 |
AYAUYOFZSHVAIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)I)C(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Fluorophenyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B15216488.png)
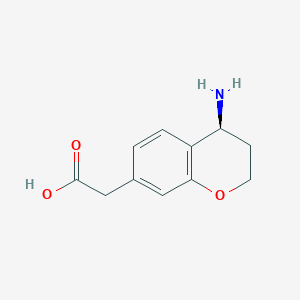
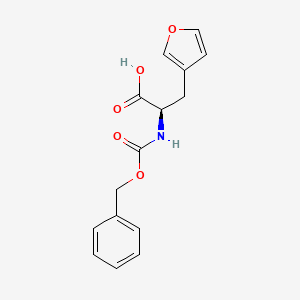
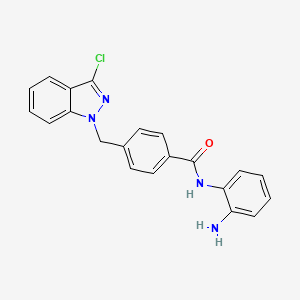
![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
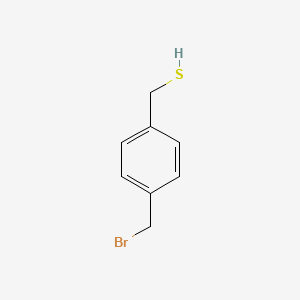
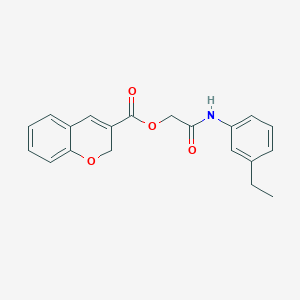
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B15216546.png)
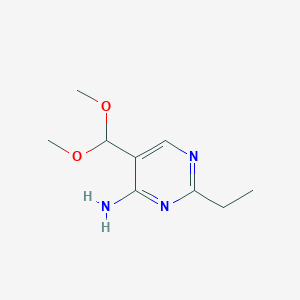

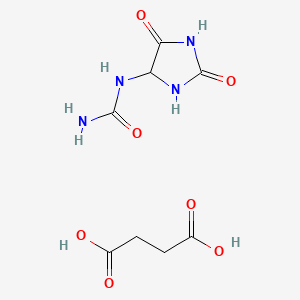
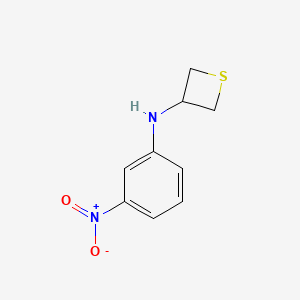
![2-Bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216572.png)
